Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDMITUHPDCMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670243 | |
| Record name | Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954241-25-9 | |
| Record name | Ethyl 2-[(3-bromophenyl)methyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromobenzylation: The thiazole ring is then subjected to bromobenzylation using 3-bromobenzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Various substituted thiazole derivatives.
Oxidation Products: Oxidized thiazole compounds.
Hydrolysis Products: Thiazole-4-carboxylic acid and ethanol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate is investigated for its potential pharmacological properties:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for this compound against selected bacteria are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Pseudomonas aeruginosa | 375 |
| Escherichia coli | 375 |
| Staphylococcus epidermidis | 250 |
These results indicate comparable efficacy to standard antibiotics, highlighting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that this compound may induce cell death in cancer cells through mechanisms similar to other thiazole compounds, potentially disrupting mitotic processes in cancer cells .
Agrochemicals
The compound is also utilized in the development of agrochemicals, particularly in synthesizing active pharmaceutical ingredients (APIs) and as a precursor for herbicides and pesticides. Its unique structure allows for modifications that can enhance biological activity against pests and diseases affecting crops.
In Vitro Studies
A study examining various thiazole derivatives found that modifications to the thiazole ring significantly affected biological activity. The presence of halogen substituents, such as bromine, was linked to enhanced potency against certain cancer cell lines.
Antibacterial Evaluation
In comparative studies against multi-drug resistant clinical isolates, this compound showed promising results, particularly against gram-positive bacteria .
Structure-Activity Relationship (SAR)
Research into the SAR of thiazole derivatives revealed that specific substitutions on the thiazole ring could dramatically influence their biological activity. For instance, introducing a bromine atom at the benzyl position has been shown to enhance antimicrobial properties .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. The bromobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key distinctions between α-D-Mannopyranosylamine and structurally related compounds:
Biological Activity
Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of the bromobenzyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 312.18 g/mol.
The exact mechanism of action for this compound remains largely unknown; however, thiazole derivatives are often associated with various biological activities, such as:
- Enzyme Inhibition : Similar compounds have shown the ability to bind to enzymes, inhibiting their activity. For instance, thiazole derivatives can interact with topoisomerase II, leading to DNA double-strand breaks.
- Antimicrobial Activity : Thiazole compounds are frequently evaluated for their antimicrobial properties against a range of pathogens. The bromine substitution may enhance the compound's binding affinity to microbial targets.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values provide insight into its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Pseudomonas aeruginosa | 375 |
| Escherichia coli | 375 |
| Staphylococcus epidermidis | 250 |
These results suggest that the compound has comparable efficacy to standard antibiotics.
Anticancer Activity
Thiazole derivatives are also explored for their anticancer potential. Preliminary studies suggest that this compound may induce cell death in cancer cells through mechanisms similar to those observed in other thiazole compounds. For example, compounds with structural similarities have demonstrated the ability to disrupt mitotic processes in cancer cells .
Case Studies and Research Findings
- In Vitro Studies : A study examining various thiazole derivatives found that modifications to the thiazole ring significantly affected biological activity. The presence of halogen substituents, such as bromine, was linked to enhanced potency against certain cancer cell lines .
- Antibacterial Evaluation : In a comparative study, several thiazole derivatives were synthesized and tested against multi-drug resistant clinical isolates. This compound showed promising results, particularly against gram-positive bacteria.
- Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives revealed that specific substitutions on the thiazole ring could dramatically influence their biological activity. For instance, the introduction of a bromine atom at the benzyl position has been shown to enhance antimicrobial properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl 2-(3-bromobenzyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including (i) nucleophilic substitution to introduce the 3-bromobenzyl group and (ii) esterification or condensation to form the thiazole-carboxylate core. For example, analogous compounds like tert-butyl thiazole carboxylates are synthesized via reactions with thiourea under basic conditions, followed by purification via column chromatography . Key factors affecting yield include solvent choice (e.g., anhydrous methanol or dichloromethane), temperature control (e.g., low-temperature addition of Grignard reagents), and stoichiometric ratios of brominated intermediates .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the thiazole ring structure, bromobenzyl substitution pattern, and ester group integrity. For example, the thiazole proton typically resonates at δ 7.8–8.4 ppm, while the ethyl ester group appears as a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, with [M+H]+ peaks matching calculated values (e.g., m/z 343.0642 for a related thiazole ester) .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities and confirms non-covalent interactions (e.g., hydrogen bonding) that stabilize the crystal lattice .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during the introduction of the 3-bromobenzyl group?
- Methodological Answer : Competing side reactions (e.g., over-alkylation or oxidation) are minimized by:
- Using activated MnO₂ to selectively oxidize intermediates without degrading the thiazole ring .
- Employing Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for regioselective benzylation, as demonstrated in tin- or boronate-containing analogs .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates before side products dominate .
Q. What computational approaches are recommended to resolve contradictions in crystallographic and spectroscopic data?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., bond lengths in XRD vs. DFT-optimized structures) are addressed by:
- Performing Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) that distort crystallographic metrics .
- Using DFT calculations (B3LYP/6-311G(d,p)) to model electronic effects, such as conjugation between the bromobenzyl group and thiazole ring, which may alter NMR chemical shifts .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The electron-withdrawing bromine and ester groups lower the HOMO-LUMO gap (e.g., ~4.5 eV in nitro-substituted analogs), enhancing electrophilicity for nucleophilic attacks. This property is leveraged in:
- Drug design : The thiazole core participates in hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in Oct3/4-inducing derivatives .
- Material science : Extended conjugation improves charge transfer in optoelectronic applications .
Q. What strategies are effective for assessing the biological activity of this compound against cancer or microbial targets?
- Methodological Answer :
- In vitro assays : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values. Derivatives with similar structures exhibit IC₅₀ < 10 µM .
- Antimicrobial testing : Use broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA gyrase or histone deacetylases .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between theoretical and experimental vibrational frequencies?
- Methodological Answer : Discrepancies arise from approximations in DFT models (e.g., neglecting anharmonicity). To resolve:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
